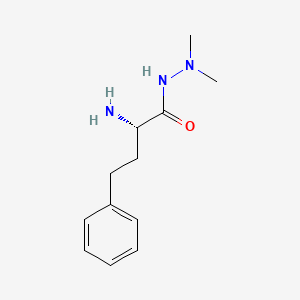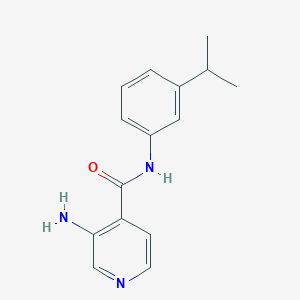
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine involves the inhibition of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases and prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine in laboratory experiments is its potential as a selective inhibitor of protein kinases. This compound has also been reported to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of protein kinases, which can be used for the treatment of various diseases, including cancer. Another direction is the evaluation of the toxicity and pharmacokinetics of this compound in preclinical and clinical studies, which are essential for its potential applications in drug development. Finally, the study of the molecular mechanisms underlying the effects of this compound on cellular processes can provide valuable insights into the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of 5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been reported through various methods, including the reaction of 5-chloro-4-aminopyrimidine with 1-(3-thienyl)ethanone in the presence of a catalyst. Another method involves the reaction of 5-chloro-2,4-diaminopyrimidine with 1-(3-thienyl)ethanone in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been studied for its potential applications in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7(8-2-3-15-5-8)14-10-9(11)4-12-6-13-10/h2-7H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZHRQYQRQDAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC2=NC=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-thiophen-3-ylethyl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)